REACTION_CXSMILES
|
[CH3:1][S:2][CH:3]([CH2:6][CH:7]=[CH2:8])[C:4]#[N:5].C(Cl)[Cl:10]>>[Cl:10][C:3]([S:2][CH3:1])([CH2:6][CH:7]=[CH2:8])[C:4]#[N:5]
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
CSC(C#N)CC=C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
SO2Cl2
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
silicone oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred until gas evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
CUSTOM
|
Details
|
is carried out at 82° C. at a pressure of 12 mm of mercury
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C#N)(CC=C)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |